molecular formula C12H13ClN2O2S2 B12214821 1-(4-chlorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

1-(4-chlorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12214821
M. Wt: 316.8 g/mol
InChI Key: MSUJFYAJWJZDLK-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide is a complex organic compound that belongs to the class of thieno[3,4-d]imidazoles. This compound is characterized by its unique structural features, including a thieno[3,4-d]imidazole core, a 4-chlorobenzyl substituent, and a thiol group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide involves multiple steps, each requiring specific reaction conditions and reagents

    Synthesis of Thieno[3,4-d]imidazole Core: The core structure can be synthesized through a cyclization reaction involving amido-nitriles and appropriate catalysts.

    Introduction of 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Addition of Thiol Group: The thiol group can be incorporated through a nucleophilic substitution reaction using thiourea or a similar reagent.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, bases, and solvents like ethanol or dimethyl sulfoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorobenzyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the 4-chlorobenzyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide can be compared with other similar compounds, such as:

The uniqueness of 1-(4-chlorobenzyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide lies in its combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H13ClN2O2S2

Molecular Weight

316.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione

InChI

InChI=1S/C12H13ClN2O2S2/c13-9-3-1-8(2-4-9)5-15-11-7-19(16,17)6-10(11)14-12(15)18/h1-4,10-11H,5-7H2,(H,14,18)

InChI Key

MSUJFYAJWJZDLK-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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